SB-3CT operates as a mechanism-based inhibitor, also described as a pathologically activated therapy (PAT) [1]. Its action involves a unique, multi-step process that leverages the enzyme's own activity to achieve inhibition.
The following diagram visualizes this mechanism:
This compound Mechanism-Based Inhibition Pathway
This mechanism is highly selective for gelatinases over other MMPs due to the specific architectural and chemical features of the gelatinase active site that facilitate this unique catalytic process [2] [4].
This compound exhibits potent and selective inhibition against its primary targets. The table below summarizes its quantitative inhibitory profile.
| Target | Inhibition Constant (Kᵢ) | Inhibition Type | Specificity Rationale |
|---|---|---|---|
| MMP-2 (Gelatinase A) | 13.9 nM [5] | Slow-binding, mechanism-based [2] | Selective for gelatinases due to unique active site features enabling the mechanism-based inhibition [2] [4]. |
| MMP-9 (Gelatinase B) | 120 - 600 nM [6] [5] | Slow-binding, mechanism-based [2] | |
| Other MMPs | Significantly weaker [2] | - | Lack of efficient catalysis for the ring-opening reaction in non-gelatinase MMPs [2]. |
Structure-activity relationship (SAR) studies reveal that specific structural components of the this compound molecule are critical for its potency [2].
This compound has demonstrated efficacy in various preclinical disease models, primarily through its protection of the neurovascular unit and modulation of the immune microenvironment. Key findings and typical experimental protocols are summarized below.
| Disease Model | Key Findings | Typical Dosing Protocol |
|---|---|---|
| Ischemic Stroke | Reduced infarct volume, ameliorated neurobehavioral deficits, protected blood-brain barrier (BBB) integrity by preventing degradation of laminin and tight-junction proteins (ZO-1, occludin) [1] [7]. | 25 mg/kg, i.p. or i.v.; administered at 2 and 4 hours post-ischemia [1]. |
| Traumatic Brain Injury (TBI) | Improved motor and cognitive function, preserved hippocampal neurons, reduced caspase-3 activation and neurodegeneration [8]. | 50 mg/kg, i.p.; administered at 30 min, 6 h, and 12 h post-TBI [8]. |
| Cancer (Bone Metastasis) | Inhibited intraosseous tumor growth, osteolysis (bone degradation), and angiogenesis; reduced tumor vascular density [9] [5]. | 50 mg/kg/d, i.p. [9] [5]. |
| Cancer Immunotherapy | Modulated tumor immune microenvironment; reduced PD-L1 expression on cancer cells; enhanced efficacy of anti-PD-1 and anti-CTLA-4 therapy [10]. | 25 mg/kg; in combination with immune checkpoint blockers [10]. |
This protocol is used to study the effect of this compound on immune cell function.
The workflow for studying this compound in cancer immunotherapy is as follows:
Experimental Workflow for T-cell Co-culture Assay
For research use, this compound is typically dissolved in DMSO at a high concentration (e.g., 61 mg/mL, ~199 mM) for in vitro studies [5]. For in vivo administration in animal models, it is commonly formulated as a homogeneous suspension in a 1% carboxymethyl cellulose sodium salt (CMC-Na) solution at a concentration of ≥5 mg/mL [5]. The solid compound should be stored desiccated at -20°C [6].
SB-3CT, chemically known as 2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane, is a small molecule with a molecular weight of 306.40 g/mol (CAS Number 292605-14-2) [1] [2].
The inhibitor was invented by Brown et al. in 2000 [3]. Its mechanism is notable as this compound is a mechanism-based inhibitor (or "kcat inhibitor"). It involves a rate-limiting, gelatinase-catalyzed opening of the thiirane ring, generating a thiolate that binds tightly and selectively to the active site of the enzyme [3] [4].
This compound is highly selective for MMP-2 and MMP-9 over other MMPs. The table below summarizes its inhibition constants:
| Target | Ki Value | Specificity Notes |
|---|---|---|
| MMP-2 (Gelatinase A) | 13.9 nM [3] [2] | Highly selective; Ki values for other tested MMPs are in the micromolar range [3]. |
| MMP-9 (Gelatinase B) | 600 nM [3] (also reported as 400 nM [4]) |
This protocol evaluates how this compound influences the immune system's ability to kill cancer cells [5].
This compound is effective in treating brain injuries due to its ability to cross the blood-brain barrier [4]. A common dosing regimen in rat models of Traumatic Brain Injury is:
This compound has favorable pharmacokinetic properties for targeting central nervous system conditions [4].
This compound modulates multiple pathological processes by inhibiting MMP-2 and MMP-9. The diagram below summarizes its mechanisms and therapeutic effects.
The following table summarizes key findings from preclinical studies investigating this compound:
| Disease Model | Key Findings | Citation |
|---|---|---|
| Cancer (Immunotherapy) | Reduced tumor burden; improved efficacy of anti-PD-1/CTLA-4 therapy; downregulated PD-L1 in cancer cells. | [5] |
| Traumatic Brain Injury | Improved motor and cognitive function; preserved hippocampal neurons; reduced neurodegeneration and caspase-3. | [6] |
| Perioperative Neurocognitive Disorders | Reversed surgery-induced learning/memory deficits; reduced neuroinflammation; modulated microglial polarization. | [7] |
| Cerebral Vasospasm (SAH) | Attenuated cerebral vasospasm after subarachnoid hemorrhage; reduced MMP-9 expression in basilar artery. | [8] |
| Ischemic Stroke & Spinal Cord Injury | Showed efficacy in reducing neuronal apoptosis, laminin degradation, and inflammatory cell infiltration. | [4] |
This compound represents a step toward more selective MMP inhibition. Early broad-spectrum MMP inhibitors failed in clinical trials for cancer, largely due to lack of specificity and adverse effects [9]. This compound's selectivity helps avoid these issues. Current research focuses on its application in inflammatory and neurological diseases rather than cancer alone [9].
To demonstrate the efficacy and mechanism of SB-3CT, researchers use a combination of in vitro and in vivo experiments. Key methodologies from recent studies are summarized below.
| Experiment Type | Protocol Summary | Key Findings / Readouts |
|---|---|---|
| In Vitro Cell Culture | Human cancer cell lines (A375, SK-MEL-28, LLC) treated with this compound (e.g., 25 µM for 48h) [1]. | Reduction in PD-L1 mRNA & protein levels [1]. |
| T-cell Mediated Tumor Killing | Co-culture of cancer cells with activated human T cells (1:3 ratio) in presence of this compound (25 µM) [1]. | Enhanced T cell activity and tumor cell killing [1]. |
| Gelatin Zymography | Analysis of MMP-2/9 activity in tissue samples (e.g., aorta abdominalis) [2]. | Reduced gelatinolytic activity in this compound treated groups [2]. |
| In Vivo Administration (Rodents) | Intraperitoneal injection; common regimens: 25 mg/kg at 2h & 4h post-op [3], or 50 mg/kg at 30min, 6h, & 12h post-injury [4]. | Improved cognitive/motor function, reduced neuronal loss, attenuated neuroinflammation, lower blood pressure in disease models [2] [3] [4]. |
Based on research findings, the following diagram illustrates how this compound modulates the neuroinflammatory pathway in conditions like Perioperative Neurocognitive Disorders (PND). This pathway is crucial for understanding its therapeutic effects.
This compound inhibits MMP-9, reducing neuroinflammation and cognitive decline.
The table below summarizes the quantitative solubility data for SB-3CT from two reputable biological suppliers.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source |
|---|---|---|---|
| DMSO | 30.64 - 61 mg/mL | 100 - 199.08 mM | [1] [2] |
| Ethanol | 6.13 - 10 mg/mL | 20 mM | [1] [2] |
| Water | Insoluble | Insoluble | [1] |
Here is a detailed methodology for preparing stock solutions based on the solubility data.
This compound is a selective gelatinase inhibitor, and its application in experiments is well-documented.
Based on established research protocols, here are typical experimental parameters:
| Parameter | MMP-2 (Gelatinase A) | MMP-9 (Gelatinase B) | Other MMPs (Select Examples) |
|---|
| Ki (Inhibition Constant) | 13.9 nM [1] [2] [3] | 600 nM [1] [2] [3] | MMP-1: 206 µM MMP-3: 15 µM MMP-7: 96 µM [1] [2] | | Mechanism | Competitive, mechanism-based inhibitor [4] [2] | Competitive, mechanism-based inhibitor [4] [2] | — | | Molecular Formula | C₁₅H₁₄O₃S₂ [1] [5] [3] | | | | Molecular Weight | 306.4 Da [1] [5] [3] | | | | CAS Number | 292605-14-2 [1] [5] [2] | | | | Solubility | Soluble in DMSO (≥ 50 mg/mL) and ethanol [1] [5] | | | | Blood-Brain Barrier | Permeable [1] [6] [3] | | |
SB-3CT operates through a unique mechanism-based inhibition pathway rather than simple competitive binding. The process can be summarized as follows [4]:
The diagram below illustrates this inhibition mechanism.
This compound inhibition mechanism involving deprotonation and zinc coordination.
Computational QM/MM studies have shown that the ring-opening reaction for the thiirane in this compound is more favorable than for its oxirane analog, contributing to its potency [4].
This compound has been utilized in various preclinical research contexts, demonstrating efficacy in modulating disease processes.
This compound has shown promise in modulating the tumor microenvironment. Research indicates that this compound treatment can reduce tumor burden and enhance the efficacy of immune checkpoint blockade therapy. The mechanism involves downregulating PD-L1 at the mRNA and protein levels in cancer cells, thereby improving anti-tumor immunity [7] [8]. Combinations of this compound with anti-PD-1 or anti-CTLA-4 antibodies have demonstrated improved control of both primary and metastatic tumors in mouse models [7].
This compound provides neuroprotective effects in traumatic brain injury. A study on rats with fluid percussion-induced TBI demonstrated that administering this compound (50 mg/kg, intraperitoneally) at 30 minutes, 6 hours, and 12 hours post-injury resulted in significant improvements in motor function, spatial learning, and memory. It also reduced acute neurodegeneration and long-term neuronal loss in the hippocampus [6].
This compound has been effective in a rat model of pre-eclampsia. Specific inhibition of MMP-2 and MMP-9 by this compound significantly decreased elevated blood pressure, reduced serum levels and activity of these MMPs, and improved vascular remodeling [9].
The following diagram outlines a common experimental workflow for in vivo and in vitro studies.
General experimental workflow for this compound research applications.
SB-3CT has been investigated in several preclinical models of central nervous system injury. The following table outlines the key experimental details from these studies.
| Disease Model | This compound Treatment Protocol | Key Findings on BBB & Efficacy |
|---|
| Traumatic Brain Injury (TBI) Rat Fluid Percussion Model [1] | - Dose & Route: 50 mg/kg, intraperitoneal (i.p.)
This compound exerts its protective effects on the BBB primarily through the inhibition of gelatinases, MMP-2 and MMP-9. The following diagram illustrates the key mechanism by which MMP-9 disruption leads to increased BBB permeability, and how this compound and other agents like melatonin intervene.
Figure: Proposed signaling pathway of inflammatory MMP-9 activation and inhibition. Based on findings from [5].
The table below summarizes the core pharmacological and application data for this compound.
| Property | Description |
|---|---|
| Targets | MMP-2 and MMP-9 (Gelatinases) [1] [2] |
| Inhibition Constant (Ki) | MMP-2: 13.9 nM; MMP-9: 600 nM (Cell-free assay) [2] |
| Key Finding on T-cells | Up to 80-85% reduction in anti-CD3-induced proliferation of CD4+ and CD8+ T-cells [1] |
| Effect on PD-L1 | Reduces both mRNA and protein levels of PD-L1 in cancer cells [3] |
| Common In Vitro Concentration | 10 - 25 µM [1] [3] |
| Common In Vivo Dosage (Rodent) | 25 - 50 mg/kg (intraperitoneal injection) [1] [3] [4] |
Here are key methodologies from the literature for studying this compound's effects on T-cells.
This protocol is used to measure the direct effect of this compound on antigen-induced T-cell proliferation [1].
This model assesses how this compound-treated T-cells function in a live organism [1].
This compound modulates the immune system through several interconnected pathways, as illustrated in the following mechanism diagram.
The primary mechanisms are:
The table below summarizes the key experimental findings on the immunomodulatory effects of SB-3CT and MMP9 deficiency from controlled studies.
| Experimental Model | Impact on T Cell Proliferation | Impact on IL-2 Production | Impact on Intracellular Calcium | Key Findings and Clinical Relevance |
|---|---|---|---|---|
| This compound treated Wild-Type CD4+ & CD8+ T cells [1] [2] | Dose-dependent reduction; ~80-85% down-regulation [1] [2] | Reduced production (inferred from MMP9-/- data) [1] [2] | Augmented flux [1] [2] | Abrogates antigen-specific CD8+ T cell-mediated lung injury in vivo [1] [2] |
| MMP9-Deficient (-/-) CD4+ & CD8+ T cells [1] [2] | ~80-85% down-regulation [1] [2] | Reduced [1] [2] | Augmented flux [1] [2] | MMP9, not MMP2, plays a dominant role in regulating T cell activation [1] [2] |
| MMP2-Deficient (-/-) CD4+ & CD8+ T cells [1] [2] | ~20% reduction [1] [2] | Not specifically reported | Not specifically reported | MMP2 role is less critical than MMP9 in T cell activation [1] [2] |
| This compound in Cancer Immunotherapy [3] | Reduces tumor burden; improves survival [3] | Not directly measured | Not measured | Modulates tumor microenvironment; reduces PD-L1 expression in cancer cells; synergizes with anti-PD-1/CTLA-4 therapy [3] |
To ensure experimental reproducibility, here are the key methodologies used in the cited research.
The exact intracellular mechanism by which MMP9 regulates T cell function is still being elucidated, but the experimental data allows for the construction of a plausible signaling pathway.
This diagram illustrates the proposed mechanism by which this compound modulates T cell activation. The key points are:
The data strongly positions this compound as a novel immunomodulatory agent. Its ability to preferentially suppress specific T cell responses, and its synergy with immune checkpoint inhibitors in oncology models, opens up several research and development pathways [3].
This compound is a selective mechanism-based inhibitor for MMP-2 and MMP-9. In T-cell studies, it serves as a tool compound to elucidate the role of gelatinases in T-cell activation and proliferation [1] [2].
Research indicates that inhibiting MMP-2/9 with this compound significantly reduces anti-CD3 antibody-stimulated T-cell proliferation, suggesting these enzymes are crucial for full T-cell activation [1].
The table below outlines the core protocol parameters based on published research:
| Protocol Step | Specific Parameters from Literature |
|---|---|
| Cell Type | CD4+ or CD8+ T cells isolated from wild-type (e.g., C57BL/6) mouse splenocytes [1]. |
| This compound Preparation | Dissolved in DMSO as a stock solution. Further diluted in cell culture medium [1]. The final DMSO concentration in assays should be low (e.g., ≤0.1%) [3]. |
| Treatment Concentration | 10 μM is a commonly used effective concentration [1]. |
| Pre-treatment Incubation | Cells are incubated with this compound (or vehicle control) for 6 hours prior to stimulation [1]. |
| Proliferation Stimulation | Stimulated with soluble anti-CD3 antibody (0.5 - 1 μg/mL) [1]. |
| Assay Duration | Cells are cultured for 72 hours post-stimulation before harvesting for analysis [1]. |
| Proliferation Readout | Measured via standard proliferation assays (e.g., [3H]thymidine incorporation or CFSE dilution) [1]. |
This compound is also used in co-culture assays to study the modulation of tumor immune surveillance. The parameters for such an assay are summarized below:
| Parameter | Description |
|---|---|
| Assay Goal | To determine the effect of MMP2/9 inhibition on the ability of activated T cells to kill cancer cells [4]. |
| Cell Co-culture | Cancer cells (e.g., melanoma A375, SK-MEL-28) co-cultured with pre-activated human T cells [4]. |
| This compound Concentration | 25 μM [4]. |
| Incubation Time | 48 hours in the presence or absence of this compound [4]. |
| T cell : Cancer cell Ratio | 3:1 [4]. |
| Key Findings | This compound treatment enhances T cell-mediated tumor killing. Mechanistically, it reduces PD-L1 expression on cancer cells, potentially making them more vulnerable to immune attack [4]. |
The following diagram illustrates the role of MMP-9 in T-cell activation and how this compound inhibits this process, integrating findings from proliferation and tumor killing assays.
This compound is a highly selective small-molecule inhibitor that specifically targets matrix metalloproteinases 2 and 9 (MMP2/MMP9), which are zinc-dependent endopeptidases known to play critical roles in tumor progression and metastasis. Recent research has uncovered that beyond its traditional function in extracellular matrix remodeling, this compound modulates tumor immune surveillance by regulating PD-L1 expression, providing a strong rationale for combining it with immune checkpoint blockade (ICB) therapy. Immune checkpoint inhibitors targeting PD-1, PD-L1, and CTLA-4 have demonstrated remarkable clinical benefits across multiple malignancies, but their efficacy remains limited to only a subset of patients. The combination of this compound with ICB represents a promising strategy to overcome this resistance by addressing the immunosuppressive tumor microenvironment [1] [2].
The therapeutic rationale for this combination stems from several key observations. First, comprehensive computational analysis across 33 cancer types from The Cancer Genome Atlas (TCGA) revealed a strong association between MMP2/9 expression and immune features in the tumor microenvironment. Second, mechanistic studies demonstrated that this compound treatment significantly diminishes both mRNA and protein levels of PD-L1 in cancer cells. Third, preclinical models have consistently shown that this compound enhances the therapeutic efficacy of both anti-PD-1 and anti-CTLA-4 antibodies in the treatment of primary and metastatic tumors. This multi-faceted approach targets both the physical barriers to immune infiltration (through MMP inhibition) and the molecular mechanisms of immune suppression (through PD-L1 regulation) [1] [2].
The primary mechanism through which this compound modulates tumor immune surveillance involves the regulation of PD-L1 expression. Treatment with this compound was found to significantly reduce both mRNA and protein levels of PD-L1 in cancer cells through mechanisms that are still under investigation but potentially involve modulation of signaling pathways upstream of PD-L1 transcription. This effect is particularly important because PD-L1 expression on tumor cells engages with PD-1 on activated T cells, leading to T cell exhaustion and impaired anti-tumor immunity. By reducing PD-L1 expression, this compound helps to maintain T cell functionality within the tumor microenvironment [1].
In addition to direct effects on PD-L1, this compound treatment demonstrated the ability to reprogram the tumor immune microenvironment. In syngeneic mouse models of melanoma and lung cancer, this compound monotherapy significantly reduced tumor burden and improved survival time by promoting anti-tumor immunity. Analysis of tumor-infiltrating lymphocytes revealed increased activation and cytotoxicity of CD8+ T cells following this compound treatment. Furthermore, the combination of this compound with immune checkpoint blockade resulted in synergistic enhancement of these effects, leading to improved control of both primary and metastatic tumors. These findings suggest that this compound creates a more favorable immune contexture for ICB therapy by simultaneously reducing immunosuppressive signals and enhancing T cell-mediated killing [1] [2].
Bioinformatic analyses of multi-omics data from TCGA and other cancer databases have revealed significant correlations between MMP expression patterns and various immune parameters in the tumor microenvironment. Specifically, MMP2 and MMP9 expression showed strong positive correlations with genes associated with immunosuppression, including PD-L1, CTLA-4, and other immune checkpoints. These computational findings provided the initial rationale for investigating the immunomodulatory functions of MMP inhibition and subsequently testing this compound in combination with ICB therapy [1] [2].
The gelatinase subfamily of MMPs (MMP2 and MMP9) appears to have particularly important immunoregulatory functions beyond their well-established roles in extracellular matrix degradation and cancer cell invasion. These enzymes process various cytokines, chemokines, and their receptors to modulate inflammatory and immune responses. For example, MMP9-cleaved osteopontin fragments contribute to tumor immune escape by inducing the expansion of myeloid-derived suppressor cells (MDSCs), which create an immunosuppressive microenvironment that limits the efficacy of ICB. Inhibition of MMP2/9 by this compound disrupts these processes, thereby enhancing anti-tumor immunity and potentially overcoming resistance to checkpoint inhibitors [2].
The co-culture system evaluating T cell-mediated tumor killing provides critical insights into the functional consequences of this compound treatment on anti-tumor immunity. This assay measures the ability of activated T cells to kill cancer cells in the presence or absence of this compound, allowing researchers to quantify the enhancement of tumor cell killing resulting from MMP inhibition [2].
Protocol Steps:
This protocol assesses the direct effects of this compound on PD-L1 expression in cancer cells, providing mechanistic insights into how MMP inhibition modulates immune checkpoint expression.
Protocol Steps:
In vivo evaluation of this compound in combination with immune checkpoint inhibitors utilizes immunocompetent mouse models that enable assessment of anti-tumor immune responses in the context of an intact immune system.
Protocol Steps:
Metastatic models provide critical information about the effects of this compound and ICB combinations on disease progression and dissemination, which often more closely mimics human cancer progression.
Protocol Steps:
Table 1: Summary of Key Experimental Findings with this compound in Preclinical Models
| Experimental Model | Treatment Conditions | Key Results | Significance/Mechanism |
|---|---|---|---|
| In vitro T cell-mediated killing | This compound (25 μM) + activated T cells | Enhanced tumor cell killing compared to T cells alone | This compound promotes T cell cytotoxicity independent of PD-L1 downregulation [2] |
| PD-L1 regulation assay | This compound (10-50 μM) for 24-48h | Significant reduction in both PD-L1 mRNA and protein levels | Mechanism involves transcriptional regulation of PD-L1 [1] |
| B16F10 melanoma model | This compound + anti-PD-1 | Significant reduction in tumor burden and improved survival | Enhanced CD8+ T cell infiltration and function [1] |
| Lewis lung carcinoma model | This compound + anti-CTLA-4 | Synergistic reduction in primary tumor growth | Reduction in immunosuppressive cells in TME [1] |
| Metastatic lung models | This compound + anti-PD-1/CTLA-4 | Reduced metastatic burden and increased survival | Inhibition of MMP9-mediated immune suppression [1] [2] |
Proper formulation of this compound is essential for achieving consistent results in both in vitro and in vivo studies. The compound is commercially available from suppliers such as Selleck Chemicals (Catalog #S7430) [2].
Formulation Protocols:
Table 2: this compound Formulation and Dosing Guidelines for Different Experimental Systems
| Experimental System | Recommended Solvent | Working Concentration | Administration Route | Frequency |
|---|---|---|---|---|
| Cell culture | DMSO (stock) + culture medium (working) | 10-50 μM | Culture medium | 24-72 hours |
| Mouse efficacy studies | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 50-100 mg/kg | Intraperitoneal | Daily |
| Maximum tolerated dose | Same as above | Up to 100 mg/kg | Intraperitoneal | Daily for 4 weeks |
| Pharmacokinetic studies | Same as above | 50 mg/kg for exposure assessment | Intraperitoneal | Single dose |
Diagram Title: this compound Mechanism in Cancer Immunotherapy
Diagram Title: this compound Combination Study Workflow
This compound represents a promising therapeutic combination partner for immune checkpoint inhibitors by addressing key limitations of current immunotherapy approaches. Its dual mechanism of action—simultaneously inhibiting MMP2/MMP9 to reduce tumor invasion and metastasis while modulating PD-L1 expression to enhance T cell-mediated anti-tumor immunity—provides a strong rationale for clinical translation. The detailed protocols outlined in this document provide researchers with comprehensive methodologies for evaluating this compound in combination with ICB across various experimental systems, from initial in vitro mechanistic studies to complex in vivo therapeutic models.
The translational potential of this compound combinations is particularly compelling given the urgent need to overcome resistance to immune checkpoint inhibitors in multiple cancer types. Future research directions should include testing this compound with emerging immunotherapy agents beyond PD-1 and CTLA-4 inhibitors, investigating its effects on the myeloid compartment of the tumor microenvironment, and exploring potential biomarkers for patient selection. Additionally, the development of novel formulations to improve the pharmacokinetic properties of this compound could further enhance its therapeutic potential. As the field of cancer immunotherapy continues to evolve, MMP inhibitors like this compound offer valuable tools for creating more effective combination regimens that address both the tumor and its immunosuppressive microenvironment [1] [2].
| Disease Model | Subject | Administration Route | Dosage | Dosing Schedule & Timing | Vehicle Formulation |
|---|---|---|---|---|---|
| Ischemic Stroke [1] | Mouse | Intravenous (I.V.) | 25 mg/kg | Single dose on day of surgery (D0) | Information not specified in abstract [1]. |
| Perioperative Neurocognitive Disorders (PND) [2] | Aged Rat | Intraperitoneal (I.P.) | 25 mg/kg | Two doses, at 2h and 4h post-surgery [2]. | 10% DMSO + 90% (20% SBE-β-CD in Saline) [2]. |
| Cancer Immunotherapy [3] | Mouse | Information not specified | 50 mg/kg | Every 3 days, for the duration of the experiment [3]. | Information not specified [3]. |
To help visualize the general workflow for planning an this compound study, here is an experimental design diagram:
When designing your study on vascular remodeling, please consider the following points derived from the available research:
Matrix metalloproteinases (MMPs), particularly MMP-9 and MMP-2, play a pivotal role in vascular remodeling processes in response to hemodynamic changes. The selective gelatinase inhibitor SB-3CT has emerged as a valuable pharmacological tool for investigating mechanisms underlying flow-induced outward vascular remodeling, which represents an adaptive process where blood vessels increase their lumen to normalize hemodynamic shear stresses after sustained increases in blood flow. These application notes provide detailed methodologies for using this compound in experimental models of vascular remodeling, incorporating essential technical considerations for researchers in vascular biology and drug development. The protocols outlined below have been optimized based on established experimental models that demonstrate This compound's efficacy in significantly reducing flow-induced outward vascular remodeling by specifically targeting MMP-9 activity, which has been shown to play a more critical role than MMP-12 in this adaptive process [1] [2].
The most validated model for studying flow-induced outward vascular remodeling involves surgical ligation of the left common carotid artery to augment blood flow in the contralateral vessel. This approach induces hemodynamic changes without direct surgical manipulation of the studied vessel, thereby minimizing non-specific inflammatory responses [1].
Protocol: Surgical Procedure
Ultrasound Imaging Parameters:
Blood Pressure Monitoring:
This compound Formulation Options:
Dosage Regimens:
This compound demonstrates favorable blood-brain barrier penetration with rapid distribution to neural tissues. Pharmacokinetic studies reveal:
Vascular Morphometry:
Mechanical Property Assessment:
MMP Activity Assessment:
Protein Expression Analysis:
Table 1: Summary of this compound Efficacy in Experimental Models of Vascular Remodeling
| Model System | This compound Dose | Key Findings | Reference |
|---|---|---|---|
| Mouse flow-induced outward remodeling | 25-50 mg/kg i.p. | Significant reduction in flow-induced outward vascular remodeling | [1] |
| Rat cerebral vasospasm after SAH | 0.3 mg/animal intracisternal | Attenuation of cerebral vasospasm, reduced basilar artery narrowing | [7] |
| Traumatic brain injury | 50 mg/kg i.p. | Decreased lesion volume, improved neurological outcomes | [3] [6] |
| Spinal cord injury | 25 mg/kg i.p. | Reduced inflammation, improved functional recovery | [10] |
| MMP knockout comparison | N/A | MMP-9 KO showed reduced remodeling; MMP-12 KO no significant effect | [1] |
Table 2: Temporal Parameters of Vascular Remodeling and MMP Expression
| Time Point | Hemodynamic Changes | Structural Changes | MMP-9 Expression |
|---|---|---|---|
| 1 day post-ligation | Immediate flow increase | Altered mechanical properties | Initial upregulation |
| 3 days post-ligation | Sustained high flow | - | Peak expression |
| 1 week post-ligation | - | Beginning of lumen expansion | - |
| 3 weeks post-ligation | - | Remodeling plateau | Return to baseline |
The mechanistic role of this compound in inhibiting flow-induced outward vascular remodeling can be visualized through the following signaling pathway:
Figure 1: this compound mechanism of action in flow-induced outward vascular remodeling. Increased blood flow triggers macrophage recruitment to the vascular wall, resulting in increased MMP-9 expression. MMP-9 facilitates extracellular matrix (ECM) degradation and remodeling, enabling outward vascular expansion. This compound specifically inhibits MMP-9 activity, thereby interrupting this signaling cascade and reducing flow-induced remodeling [1].
Critical Optimization Parameters:
Common Technical Challenges:
The experimental approaches outlined here for vascular remodeling studies can be adapted to other research contexts where gelatinase activity plays a pathogenic role:
The protocols detailed in these application notes provide a robust framework for investigating flow-induced outward vascular remodeling using the selective MMP-9/MMP-2 inhibitor this compound. The comprehensive methodologies covering model establishment, compound administration, and outcome assessment enable researchers to systematically examine the role of gelatinases in vascular adaptation processes. The efficacy of this compound in reducing vascular remodeling across multiple experimental models highlights its value as a pharmacological tool for probing MMP function and its potential therapeutic relevance for vascular pathologies associated with excessive remodeling.
This protocol provides a detailed methodology for using the selective MMP-2/MMP9 inhibitor SB-3CT in a model of antigen-specific CD8+ T cell-mediated lung injury, based on a published study [1].
The diagram below illustrates the key stages of the established protocol.
1. T Cell Isolation and this compound Treatment
2. Adoptive Transfer and Lung Injury Induction
3. Endpoint Analysis (Day 10 Post-Transfer)
The table below summarizes the core effects of this compound treatment in the antigen-specific lung injury model.
| Experimental Aspect | Effect of this compound Treatment (10 µM) |
|---|---|
| T-cell Proliferation | Abrogated anti-CD3-induced proliferation in wild-type CD4+ and CD8+ T cells [1]. |
| IL-2 Production | Reduced in CD4+ and CD8+ MMP9⁻/⁻ T cells [1]. |
| Intracellular Calcium Flux | Augmented in anti-CD3-stimulated CD4+ and CD8+ T cells following MMP inhibition or deficiency [1]. |
| In Vivo Lung Injury | This compound-mediated MMP2/9 inhibition abrogated antigen-specific CD8+ T cell-mediated lung injury in vivo [1]. |
This compound Profile
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, have emerged as significant regulators of the tumor immune microenvironment beyond their traditional roles in extracellular matrix remodeling. Recent research has demonstrated that these gelatinases directly influence immune checkpoint expression, particularly programmed death-ligand 1 (PD-L1), creating an immunosuppressive environment that limits the efficacy of conventional immunotherapies. This compound is a selective small-molecule inhibitor that specifically targets both MMP-2 and MMP-9 with significantly higher specificity than earlier generation MMP inhibitors, which failed clinically due to lack of selectivity and dose-limiting toxicities.
The therapeutic rationale for combining this compound with immune checkpoint blockade (ICB) stems from its ability to modulate multiple aspects of the tumor microenvironment. Preclinical studies have confirmed that this compound treatment significantly reduces tumor burden and improves survival by promoting anti-tumor immunity through dual mechanisms: direct reduction of PD-L1 expression in cancer cells and enhancement of T-cell mediated cytotoxicity. This combination approach represents a promising strategy to overcome the limitations of single-agent ICB therapy, which benefits only a subset of patients across most cancer types.
Direct PD-L1 Regulation: this compound treatment significantly diminishes both mRNA and protein levels of PD-L1 in cancer cells through mechanisms that involve inhibition of MMP-9-mediated pathways. Research indicates that MMP-9 processes molecules that subsequently activate signaling cascades leading to PD-L1 upregulation. By inhibiting this process, this compound effectively reduces PD-L1 expression at the transcriptional level [1].
Extracellular Matrix Modulation: MMP-2 and MMP-9 contribute to ECM stiffness, which independently promotes immune suppression by forming physical barriers that hinder immune cell infiltration. Increased ECM stiffness has been directly correlated with elevated PD-L1 expression, creating a doubly immunosuppressive environment. This compound reduces this stiffness by inhibiting MMP-mediated collagen and other ECM component degradation, thereby facilitating improved immune cell access to tumors [2].
Interaction with Mediator Complex: Recent research has revealed a novel connection between MMP-9 and PD-L1 regulation through the mediator complex subunit 1 (MED1). MED1 enhances the binding of transcription factors c-Jun and c-Fos to MMP-9 promoters while simultaneously modulating PD-L1 expression through the Notch signaling pathway. Although not directly tested with this compound, this pathway represents a potential mechanistic route through which MMP inhibition influences PD-L1 expression [3].
Table 1: Key Mechanistic Pathways of this compound in Cancer Immunotherapy
| Mechanistic Pathway | Biological Effect | Impact on Tumor Immunity |
|---|---|---|
| Direct PD-L1 Downregulation | Reduced mRNA and protein levels of PD-L1 | Decreased immune inhibition, enhanced T-cell function |
| ECM Remodeling | Reduced matrix stiffness and barrier function | Improved immune cell infiltration into tumors |
| MMP-9 Transcription Inhibition | Reduced MMP-9 expression and activity | Decreased processing of immunosuppressive factors |
| Immune Cell Modulation | Enhanced CD8+ T-cell tumor killing capacity | Direct improvement in anti-tumor cytotoxicity |
The diagram below illustrates the core mechanistic pathways through which this compound modulates the tumor microenvironment and PD-L1 expression:
Cell Line Selection: Utilize human malignant melanoma cell lines (A375 and SK-MEL-28), mouse Lewis lung carcinoma (LLC), human A549 lung cancer, and mouse melanoma B16F10 cell lines. Culture A375, SK-MEL-28, and LLC in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. Maintain A549 and B16F10 cells in RPMI-1640 medium with the same supplements [1].
This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, dilute this compound in complete medium to achieve working concentrations ranging from 10-50 μM. Include vehicle control groups with equivalent DMSO concentrations (typically 0.1-0.5% v/v). Treat cells for 24-72 hours based on experimental endpoints, with 48 hours being optimal for PD-L1 expression analysis [1].
PD-L1 Expression Analysis: Following this compound treatment, harvest cells and analyze PD-L1 expression using Western blotting with specific anti-PD-L1 antibodies (recommended: human anti-PD-L1-Rb ab213524 or mouse anti-PD-L1-Rb ab213480 from Abcam). For quantitative analysis, perform flow cytometry using anti-PD-L1 antibodies to measure surface expression levels. Parallel assessment of mRNA levels via qRT-PCR provides insight into transcriptional regulation [1].
T-cell Activation: Isolate human peripheral blood mononuclear cells from healthy donors and culture in CTSTM AIIM VTM SFM medium supplemented with ImmunoCult Human CD3/CD28/CD2 T cell activator and IL-2 (1000 U/mL) for 7 days to generate activated T-cells. Confirm activation status through CD25 and CD69 expression via flow cytometry [1].
Co-culture Establishment: Plate cancer cells in appropriate plates and allow adherence overnight. Add activated T-cells at effector:target ratios of 5:1 to 10:1 in the presence or absence of this compound (25 μM). Include appropriate controls (cancer cells alone, T-cells alone, and vehicle controls). Co-culture for 24-48 hours in medium containing anti-CD3 antibody (100 ng/mL) and IL-2 (1000 U/mL) [1].
Cytotoxicity Assessment: Quantify tumor cell killing using real-time cell analysis systems or endpoint measurements such as LDH release assays. For flow cytometry-based analysis, stain cells with Annexin V/PI to detect apoptosis specifically in tumor cells (identified by prior labeling with cell tracker dyes). Calculate specific lysis using the formula: % Specific Lysis = (Experimental - Spontaneous)/(Maximum - Spontaneous) × 100 [1].
Table 2: In Vitro Experimental Parameters for this compound Studies
| Parameter | Specifications | Optimal Conditions |
|---|---|---|
| This compound Concentration Range | 10-50 μM | 25 μM for most applications |
| Treatment Duration | 24-72 hours | 48 hours for PD-L1 modulation |
| Cell Lines | A375, SK-MEL-28, LLC, A549, B16F10 | A375 and LLC for proof-of-concept |
| T-cell Activation | CD3/CD28/CD2 activator + IL-2 (1000 U/mL) | 7-day activation protocol |
| Effector:Target Ratio | 1:1 to 10:1 | 5:1 for balanced assessment |
| Key Readouts | PD-L1 expression (protein/mRNA), T-cell cytotoxicity, MMP activity | Western blot, flow cytometry, LDH release |
Model Selection: For primary tumor models, implant B16F10 melanoma cells (5×10^5) or LLC cells (2.5×10^5) subcutaneously into the flanks of C57BL/6 mice. For metastatic models, inject tumor cells intravenously via the tail vein. Monitor tumor growth by caliper measurements every 2-3 days and randomize mice into treatment groups when tumors reach 50-100 mm³ [1].
Treatment Protocol Administration: Prepare this compound in vehicle solution (recommended: 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline) and administer via intraperitoneal injection at 50 mg/kg every two days. For combination therapy, administer anti-PD-1 (200 μg/dose) and/or anti-CTLA-4 (100 μg/dose) antibodies via intraperitoneal injection every three days. Continue treatment for 2-3 weeks depending on tumor growth kinetics [1].
Tumor Tissue Analysis: At experimental endpoint, harvest tumors and process for various analyses. For immune cell infiltration assessment, create single-cell suspensions and stain for flow cytometry analysis of CD8+ T-cells (anti-CD8α antibodies), T-regs (CD4+CD25+FoxP3+), and myeloid-derived suppressor cells (CD11b+Gr-1+). For immunohistochemistry, fix tumor tissues in 4% paraformaldehyde and stain for CD8+ T-cells and PD-L1 expression [1].
Tumor Measurement and Survival: Monitor tumor dimensions regularly using digital calipers and calculate volume using the formula: Volume = (Length × Width²)/2. Record survival daily, defining endpoint as tumor volume exceeding 1500 mm³ or exhibiting ulceration. Generate tumor growth curves and compare among treatment groups using repeated measures ANOVA. Analyze survival data using Kaplan-Meier curves with log-rank test for statistical significance [1].
Immune Profiling: For comprehensive immune analysis, process tumor tissues using multiparametric flow cytometry (10-12 color panels) to characterize CD8+ T-cell activation status (CD69+, CD44+), memory differentiation (CD62L, CD127), and exhaustion markers (PD-1, TIM-3, LAG-3). Analyze cytokine production by stimulating tumor-infiltrating lymphocytes with PMA/ionomycin in the presence of brefeldin A followed by intracellular staining for IFN-γ, TNF-α, and IL-2 [1].
Histopathological Assessment: For spatial analysis of immune cell infiltration, perform immunofluorescence staining on frozen tumor sections using antibodies against CD8 (cytotoxic T-cells), CD4 (helper T-cells), and F4/80 (macrophages). Quantify infiltration patterns using digital image analysis software. Assess collagen deposition and ECM structure through Masson's Trichrome staining and second harmonic generation imaging [2].
The primary efficacy endpoints for this compound combination therapy include tumor growth inhibition, survival prolongation, and metastasis reduction. In preclinical models, this compound monotherapy typically achieves 30-50% tumor growth inhibition, while combination with anti-PD-1 or anti-CTLA-4 enhances this to 60-80% inhibition compared to control groups. Significant improvement in overall survival should demonstrate at least a 40% increase in median survival compared to ICB monotherapy. Metastatic burden in lung metastasis models should be reduced by ≥70% in combination groups versus controls as quantified by surface metastasis counting or bioluminescent imaging [1].
For immune monitoring data, successful this compound combination therapy should demonstrate at least a 2-fold increase in CD8+ T-cell infiltration within tumors compared to ICB monotherapy. Additionally, the CD8+/T-reg ratio should increase significantly (preferably ≥3-fold), indicating a favorable shift in the immune landscape. Functional assays should show enhanced IFN-γ production by tumor-infiltrating lymphocytes (at least 1.5-fold increase) and reduced expression of exhaustion markers on CD8+ T-cells (PD-1, TIM-3) [1].
Sample Size Determination: For in vivo therapeutic studies, utilize power analysis to determine appropriate group sizes. Typically, n=8-10 mice per group provides sufficient power to detect significant differences with 80% power at α=0.05 for most tumor growth inhibition studies. Include additional animals to account for potential attrition during extended treatment periods [1].
Data Reprodubility: Perform three independent replicates for all in vitro experiments with multiple technical replicates within each experiment (minimum n=3 technical replicates). For in vivo studies, repeat the entire experiment at least twice to ensure reproducibility of findings, particularly for combination therapy effects [1].
Quantification Methods: For Western blot analysis of PD-L1 expression, normalize band intensities to housekeeping proteins (GAPDH or β-actin) and present as fold-change relative to control. For immunohistochemistry analysis, utilize digital pathology platforms with automated algorithms for quantitative assessment of staining intensity and percentage of positive cells across multiple high-power fields (minimum 5 fields per sample) [1].
Table 3: Key Efficacy Parameters and Expected Outcomes with this compound Combination Therapy
| Parameter | Assessment Method | Expected Outcome with this compound + ICB |
|---|---|---|
| Tumor Growth Inhibition | Caliper measurements, volume calculation | 60-80% inhibition vs. control |
| Survival Benefit | Kaplan-Meier analysis | ≥40% increase in median survival |
| Metastasis Reduction | Surface nodule counting, bioluminescence | ≥70% reduction in metastatic burden |
| CD8+ T-cell Infiltration | Flow cytometry, IHC | ≥2-fold increase vs. ICB monotherapy |
| PD-L1 Expression | Western blot, flow cytometry | 40-60% reduction in tumor cells |
| T-cell Function | IFN-γ ELISpot, intracellular staining | ≥1.5-fold increase in cytokine production |
The primary application of this compound in cancer research involves developing combination immunotherapy strategies to overcome resistance to immune checkpoint inhibitors. Researchers should explore sequential versus concurrent administration schedules, as preclinical evidence suggests concurrent treatment yields superior outcomes. Additionally, investigate this compound in combination with alternative checkpoint inhibitors beyond PD-1/PD-L1 and CTLA-4 axes, such as LAG-3, TIGIT, or TIM-3 blockers, as the MMP-mediated ECM remodeling likely affects multiple exhaustion pathways [1].
For translational development, consider implementing biomarker strategies to identify tumors most likely to respond to this compound combination therapy. Focus on tumors with high MMP-2/9 activity, elevated ECM stiffness, or increased collagen deposition, as these characteristics indicate MMP-dependent immunosuppressive environments. Utilize non-invasive imaging approaches such as multiparametric MRI or atomic force microscopy to assess tumor stiffness as a potential predictive biomarker for patient stratification [2].
Beyond direct therapeutic applications, this compound serves as a valuable tool compound for investigating MMP-2/MMP9 functions in the tumor immune microenvironment. Utilize this inhibitor to dissect the molecular mechanisms linking ECM remodeling to immune checkpoint expression, particularly the signaling pathways connecting matrix stiffness sensing to PD-L1 transcription. Explore potential crosstalk with mechanosensitive pathways such as YAP/TAZ, Rho/ROCK, and integrin-mediated signaling that may cooperate with MMP inhibition [4].
In technology development applications, employ this compound as a positive control when developing novel MMP inhibitors or biomaterial-based delivery systems. Its well-characterized selectivity profile and known effects on PD-L1 make it ideal for benchmarking new approaches. Additionally, incorporate this compound into 3D culture systems and organoid models that better recapitulate the tumor microenvironment to study its effects on immune cell trafficking and function in more physiologically relevant contexts [2].
Variable In Vitro Responses: When encountering inconsistent this compound effects on PD-L1 expression across cell lines, verify MMP-2/MMP9 expression baselines in your specific cell lines via Western blot or zymography. Cells with low baseline gelatinase expression may show minimal response. Consider using positive controls with known high MMP-2/9 activity (such as HT-1080 fibrosarcoma cells) to validate your experimental system [1].
Limited In Vivo Efficacy: If observing modest single-agent activity in vivo, ensure adequate drug exposure and bioavailability by monitoring plasma levels via LC-MS/MS if possible. Consider optimizing dosing schedules to more frequent administration (e.g., daily instead of every two days) while monitoring for potential toxicity. Verify target engagement by analyzing MMP-2/9 activity in tumor tissues using gelatin zymography [1].
Inconsistent Combination Effects: When combination therapy results are variable, assess the immunogenicity of your tumor model. Poorly immunogenic models may require additional priming, such as with cancer vaccines or oncolytic viruses, to generate sufficient T-cell responses for this compound to enhance. Characterize the immune infiltrate in your baseline model to ensure adequate T-cell presence for meaningful combination effects [1].
For researchers new to this compound applications, begin with established model systems such as B16F10 melanoma or LLC lung carcinoma in C57BL/6 mice, as these have well-documented responses to this compound combination therapy. Include appropriate controls for MMP inhibition effects on tumor growth independent of immunity (e.g., in immunodeficient mice) to dissect direct anti-tumor versus immune-mediated effects.
When developing analytical endpoints, implement multiplex approaches to capture the multifaceted effects of this compound. Combine traditional tumor growth measurements with comprehensive immune monitoring (flow cytometry, cytokine analysis, IHC) and ECM assessment (histology, second harmonic generation imaging) to fully characterize the treatment's impact on the tumor microenvironment [1] [2].
This compound represents a promising therapeutic enhancer for cancer immunotherapy through its unique ability to modulate both PD-L1 expression and the physical barriers in the tumor microenvironment. The protocols outlined herein provide researchers with comprehensive methodologies to investigate this compound in preclinical settings, with particular emphasis on combination approaches with immune checkpoint blockade.
Future research directions should focus on biomarker development for patient selection, novel formulation strategies to improve drug-like properties, and exploration of combinatorial regimens with additional microenvironment-targeting agents such as TGF-β inhibitors or CAF-modulating therapies. As the field advances, this compound and similar selective MMP inhibitors may play crucial roles in overcoming resistance to immunotherapy across multiple cancer types.
This compound ((4-phenoxyphenylsulfonyl)methylthiirane) represents a mechanism-based gelatinase inhibitor with high selectivity for matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). Cerebral ischemia triggers a pathological cascade characterized by rapid upregulation of MMP-9 activity, which contributes to blood-brain barrier (BBB) disruption, edema formation, hemorrhagic transformation, and neuronal apoptosis. [1] [2] Unlike earlier broad-spectrum MMP inhibitors that faced clinical limitations, this compound employs a unique inhibition mechanism where the target gelatinases themselves catalyze the opening of the thiirane ring, generating a potent inhibitory species within the enzyme active site. [3] [4] This mechanism confers selectivity and aligns with the pathologically activated therapy (PAT) strategy, making this compound a promising candidate for cerebral ischemia intervention.
The therapeutic rationale for MMP-9 inhibition in ischemic stroke is strongly supported by clinical evidence demonstrating that elevated MMP-9 levels correlate with hemorrhagic transformation and worse neurological outcomes. [1] [5] this compound has demonstrated efficacy across multiple cerebral ischemia models, including transient middle cerebral artery occlusion (tMCAO), embolic focal cerebral ischemia, and subarachnoid hemorrhage models. [6] [7] [4] Recent research has elucidated that this compound's mechanisms extend beyond vascular protection to include modulation of astrocytic lipid metabolism, representing a novel pathway through which this compound exerts neuroprotective effects. [6]
Table 1: this compound Efficacy in Different Cerebral Ischemia Models
| Disease Model | Species | Dosing Regimen | Key Outcomes | References |
|---|
| Transient Focal Cerebral Ischemia (tMCAO) | Mouse | 25 mg/kg, i.v. at reperfusion | ✓ Improved neurological scores ✓ Reduced infarct volume (∼50%) ✓ Modulated astrocytic lipid metabolism ✓ Reduced ceramide accumulation | [6] | | Embolic Focal Cerebral Ischemia | Mouse | 25 mg/kg, i.p. at 2h and 4h post-ischemia | ✓ Ameliorated neurobehavioral deficits ✓ Attenuated infarct volume ✓ Reduced hemorrhagic volumes ✓ Preserved laminin and ZO-1 integrity | [4] | | Subarachnoid Hemorrhage (SAH) | Rat | 0.3 mg/animal, intracisternal | ✓ Attenuated cerebral vasospasm ✓ Reduced MMP-9 expression in basilar artery | [7] | | Traumatic Brain Injury (TBI) | Rat/Mouse | 50 mg/kg (rat) or 25 mg/kg (mouse), i.p. at 30min, 6h, 12h post-TBI | ✓ Improved motor function ✓ Enhanced spatial learning/memory ✓ Preserved hippocampal neurons ✓ Reduced lesion volumes | [8] [9] |
Table 2: Quantitative Physiological and Behavioral Outcomes Following this compound Treatment
| Assessment Parameter | Vehicle-Treated Ischemic Animals | This compound-Treated Ischemic Animals | Experimental Details |
|---|---|---|---|
| Infarct Volume | 100% (reference) | 45-60% reduction | tMCAO model, TTC staining [6] [4] |
| Neurological Score | Severe deficits (8-10 point deficit scales) | ∼50% improvement | 28-point neuroscore assessment [4] |
| MMP-9 Activity | Significantly elevated | ∼70% reduction | Gelatin zymography [9] |
| BBB Permeability | Extensive Evans blue extravasation | Markedly reduced extravasation | Evans blue assay [4] |
| Hemorrhagic Transformation | Prominent petechial hemorrhages | Significant reduction | Hemoglobin quantification [4] |
| Neuronal Survival | ∼30% survival in CA1 hippocampus | ∼70% survival in CA1 hippocampus | Cresyl violet staining [8] |
| Astrocytic Reactivity | Severe GFAP upregulation | Moderate GFAP expression | Immunohistochemistry [6] |
Stock Solution Preparation: this compound is typically dissolved in 10% dimethyl sulfoxide (DMSO) and further diluted in saline to achieve the desired concentration. [8] The final concentration should be adjusted to ensure that the DMSO concentration does not exceed 10% to avoid potential solvent toxicity.
Dosing Considerations: For most cerebral ischemia models in rodents, this compound is administered at 25-50 mg/kg depending on species and model severity. [6] [8] Mouse studies generally use 25 mg/kg, while rat studies may require 50 mg/kg for efficacy. The injection volume should be calculated based on animal body weight, typically not exceeding 0.1 mL/10g for intraperitoneal administration.
Therapeutic Window: For transient ischemia models, the first dose should be administered immediately upon reperfusion. [6] In permanent occlusion models, treatment within 2-4 hours post-occlusion demonstrates efficacy. [4] Multiple dosing regimens may extend to 7 days post-ischemia for sustained inhibition, though prolonged inhibition beyond this period may interfere with recovery processes. [6]
Administration Routes:
Laser Doppler Flowmetry: Position the probe over the ischemic cortex (typically 2-3 mm posterior and 4-5 mm lateral to bregma) to verify successful occlusion. [4] MCAO is considered successful when regional cerebral blood flow (rCBF) drops to <25% of baseline. Maintain continuous monitoring throughout the occlusion period to ensure consistent ischemia.
Post-occlusion Verification: Following embolic models, confirm vessel occlusion using fluorescently-labeled clots and examine distribution patterns. [4] Over 70% of emboli should occlude the right intracranial segment of the internal carotid artery at the origin of the MCA for consistent results.
28-point Neuroscore System: Evaluate neurological function at 24h and 72h post-ischemia, assessing:
Beam Walk Test: Assess fine vestibulomotor function and coordination using a narrow wooden beam (2.5×100 cm) with equally spaced pegs. Record the time taken to traverse the beam, with three trials performed per animal daily. [8]
Morris Water Maze: Evaluate spatial learning and memory during post-operative days 11-15 following TBI. [8] Conduct four trials per day with the platform location hidden, recording latency to find the platform.
Sample Preparation: Homogenize cortical tissue in lysis buffer without EDTA. Centrifuge at 10,000×g for 10 minutes and collect supernatant. Determine protein concentration using BCA assay.
Gel Electrophoresis: Load equal amounts of protein (20-40 μg) on 8% SDS-polyacrylamide gels containing 1 mg/mL gelatin. Electrophorese at 100V for 90 minutes under non-reducing conditions.
Development and Analysis: Incubate gels in developing buffer (50 mM Tris-HCl, 5 mM CaCl₂, 1 μM ZnCl₂, 0.02% Brij-35, pH 7.5) for 24h at 37°C. Stain with Coomassie Blue R-250 and destain appropriately. Identify MMP-9 as clear bands against blue background at ∼92 kDa (proMMP-9) and ∼82 kDa (active MMP-9). [9]
Perfusion Fixation: Anesthetize animals and perfuse transcardially with 250 mL phosphate-buffered saline (PBS) followed by 250 mL of 4% paraformaldehyde. Post-fix brains in the same fixative for 24h, then transfer to 30% sucrose for cryoprotection. [7]
Infarct Volume Assessment: Section brains into 2-mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. [4] Fix in 4% paraformaldehyde and quantify infarct volume using image analysis software, correcting for edema.
Blood-Brain Barrier Integrity: Administer 2% Evans blue dye (4 mL/kg) intravenously and allow circulation for 30-60 minutes. Perfuse with PBS until clear fluid exits the heart. Extract brains, homogenize in formamide, and incubate at 60°C for 24h. Measure absorbance at 620 nm and quantify extravasation against standard curve. [4]
This compound exerts its neuroprotective effects through multiple complementary mechanisms that target different aspects of the ischemic cascade. The primary mechanism involves direct inhibition of MMP-9 activity, which prevents degradation of critical neurovascular matrix components including laminin, collagen, and tight junction proteins. [4] This inhibition stabilizes the blood-brain barrier, reduces vasogenic edema, and minimizes hemorrhagic transformation. Additionally, recent research has revealed that this compound modulates astrocytic lipid metabolism by restraining cholesterol metabolism and modulating sphingolipid and glycerophospholipid pathways. [6] Specifically, this compound reduces ceramide accumulation and promotes an increase in neuroprotective hexosylceramides, leading to enhanced neuronal survival and synaptic integrity.
The diagram below illustrates the key mechanistic pathways through which this compound confers neuroprotection in cerebral ischemia:
This compound demonstrates favorable pharmacokinetic properties that support its therapeutic application in cerebral ischemia. After intraperitoneal administration (25 mg/kg) in mice, this compound rapidly appears in plasma with maximal concentrations of 6.4 ± 0.3 μM achieved within 10 minutes. [3] The compound readily crosses the blood-brain barrier, with brain concentrations reaching 5.0 ± 0.8 pmol/mg (equivalent to 5.0 ± 0.8 μM) at 10 minutes post-administration. The brain-to-plasma AUC ratio of 0.68 indicates efficient CNS penetration. [3] this compound is primarily metabolized by hydroxylation at the para position of the terminal phenyl ring, producing an active metabolite (p-OH this compound) that is a more potent gelatinase inhibitor than the parent compound. This metabolite also crosses the BBB with a brain-to-plasma AUC ratio of 2.0. [3]
Dosing Regimen Optimization: For studies requiring extended inhibition, administer this compound at 25 mg/kg immediately after ischemia, followed by additional doses at 24h and 48h post-occlusion. [6] Avoid treatment beyond 7 days as prolonged MMP-9 inhibition may interfere with recovery processes.
Model-Specific Considerations: In embolic stroke models, this compound remains effective despite the persistent vascular occlusion, indicating its ability to protect the neurovascular unit even under ongoing ischemic conditions. [4] For transient ischemia models, the therapeutic window extends up to 6 hours post-reperfusion.
Physiological Monitoring: Throughout experiments, monitor and maintain body temperature at 37°C using a feedback-controlled heating pad. Regularly assess arterial blood gases (pH, pO₂, pCO₂) and mean arterial blood pressure to ensure consistent physiological parameters across experimental groups. [8]
This compound Stability: Prepare fresh solutions before each administration and protect from light. The compound has limited aqueous stability and should be used within 2 hours of preparation.
Plasticware Interaction: this compound may adsorb to plastic surfaces. Use glass vials for stock solutions and siliconized tubes for working solutions to minimize compound loss.
Species Considerations: While effective in both mice and rats, note that dosing may need species-specific adjustment. Mice typically respond to 25 mg/kg, while rats may require 50 mg/kg for similar efficacy. [8] [9]
This compound represents a promising therapeutic candidate for cerebral ischemia, demonstrating consistent efficacy across multiple animal models through multifaceted mechanisms of action. Its favorable pharmacokinetic profile, including efficient blood-brain barrier penetration and selective gelatinase inhibition, addresses significant limitations of earlier MMP inhibitors. The detailed protocols provided in this application note will enable researchers to effectively implement this compound studies in their cerebral ischemia research programs.
The optimal therapeutic window for this compound administration extends up to 6 hours post-ischemia, with dosing regimens of 25 mg/kg (mice) or 50 mg/kg (rats) providing robust neuroprotection. Researchers should consider incorporating lipidomic analyses alongside traditional histological and behavioral assessments to fully characterize the novel mechanisms through which this compound modulates astrocytic lipid metabolism to confer neuroprotection.
This compound is a potent, selective, and competitive thiirane-based inhibitor of gelatinases (MMP-2 and MMP-9) that crosses the blood-brain barrier [1] [2]. Its application in ischemic stroke models focuses on mitigating acute BBB disruption and secondary injury processes.
Table 1: Pharmacological and Efficacy Profile of this compound
| Aspect | Details |
|---|---|
| Inhibitor Type | Potent, selective, competitive gelatinase inhibitor [2] |
| Molecular Targets | MMP-2 (Ki = 13.9 nM), MMP-9 (Ki = 400-600 nM) [1] [2] |
| Key Mechanism | Ring-opening of thiirane at enzyme active site, generating a tight-binding thiolate inhibitor [1] |
| BBB Permeability | Yes, brain-to-plasma AUC ratio of 0.68 after i.p. administration in mice [1] |
| Primary Neuroprotective Effects | Attenuates BBB breakdown, reduces brain infarct volume, improves neurological deficits, modulates astrocytic lipid metabolism [3] |
| Critical Consideration | Prolonged inhibition (e.g., multiple doses over 7 days) may impair long-term neurological recovery and angiogenesis; therapeutic window is crucial [3] |
The following protocols are synthesized from recent studies utilizing this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.
This protocol is adapted from a 2025 study investigating the effects of this compound on astrocytic lipid metabolism [3].
Outcome measures are typically assessed 24 to 72 hours after tMCAO.
To investigate the mechanism of action, brain tissues are analyzed.
The therapeutic effect of this compound in ischemic stroke involves a multi-step pathway, from administration to functional recovery, as illustrated below.
At the cellular level, this compound's inhibition of MMP-9 intersects with key inflammatory and metabolic pathways. The diagram below shows how it modulates the NOTCH3/NF-κB pathway and lipid metabolism in astrocytes, based on related research [4] [3] [6].
This compound is characterized by very poor water solubility, which is a primary challenge in its formulation for biological assays. The table below summarizes key solubility data and standard stock preparation methods.
| Property | Details | Source / Context |
|---|---|---|
| Aqueous Solubility | 2.3 μg/mL (approx. 7.5 μM) | Parent this compound compound [1] |
| Solubility in DMSO | ≥ 50 mg/mL (≥ 163 mM) | Supplier data [2] |
| Recommended Stock Concentration | 10 - 50 mM in DMSO | Common practice from supplier protocols [3] [2] |
| Stock Stability | Stable for 1 year at -80°C, 6 months at -20°C (sealed, dry) | Supplier recommendation [2] |
Due to its poor water solubility, administering this compound for in vivo studies requires specific vehicle formulations. Below are two validated protocols from the literature.
| Protocol Application | Vehicle Composition | Final this compound Concentration | Administration Route |
|---|---|---|---|
| Protocol 1: Suspension for IP/PO | 10% DMSO + 40% PEG-300 + 5% Tween-80 + 45% Saline [2] | 2.5 mg/mL (8.16 mM) [2] | Intraperitoneal (IP) or Oral (PO) |
| Protocol 2: Solution for IP | 10% DMSO + 65% PEG-200 + 10% Water [3] | 12.5 mg/mL [3] | Intraperitoneal (IP) |
Workflow for In Vivo Dosing Solution Preparation: The following diagram outlines the key decision points and steps for preparing this compound for animal studies.
Q1: The solution precipitated after I added it to my cell culture medium. What should I do? This is expected due to this compound's low aqueous solubility. To minimize precipitation:
Q2: The DMSO concentration in my experiment is too high. How can I reduce it? You have two main options:
Q3: How do I know if the biological effect is from this compound and not DMSO? It is crucial to include the correct control.
The table below summarizes the core biochemical and usage data for this compound.
| Property | Specification |
|---|---|
| Molecular Weight | 306.40 [1] |
| Primary Targets | MMP-2, MMP-9 [1] |
| Inhibition Constant (Ki) | • MMP-2: 13.9 nM • MMP-9: 600 nM [1] | | Common In Vitro Working Concentration | ~25 μM (for modulation of PD-L1 in T cell co-culture assays) [2] | | Reported Cytotoxicity Assay Concentration | 0.1 μM (for 24-hour treatment in HCC cells) [1] | | Recommended In Vivo Dose | 50 mg/kg/day (intraperitoneal injection in mouse models) [1] [2] | | Solubility (DMSO) | ~61 mg/mL (199.08 mM) [1] |
This compound is a selective gelatinase inhibitor. Recent research shows that beyond inhibiting tumor invasion, it significantly modulates the tumor immune microenvironment [3] [2].
The diagram below illustrates how this compound targets MMP-2/9 and its downstream effects on cancer cells and the immune microenvironment.
A key application for this compound is in T cell-mediated tumor killing assays to study its interaction with immunotherapy. The workflow is as follows:
What is a safe starting concentration for this compound in my cell viability assay? Given that a study treated HCC cells with 0.1 μM for 24 hours to observe biological effects without reported toxicity, this concentration is a conservative starting point [1]. For more potent modulation of the immune microenvironment, such as PD-L1 downregulation, researchers have used 25 μM in co-culture systems [2]. It is crucial to establish your own dose-response curve for each cell line, as sensitivity can vary.
My this compound has precipitated in the solution. What should I do? this compound has limited solubility in aqueous solutions [1]. Always prepare a fresh stock solution in high-quality, dry DMSO. The manufacturer notes that "moisture-absorbing DMSO reduces solubility," so ensure your DMSO is handled properly to maintain its anhydrous state. Do not store the DMSO stock for extended periods.
Can this compound be used in animal models, and what is the standard dose? Yes, this compound is commonly used in vivo. A frequently reported and effective dose is 50 mg/kg per day, administered via intraperitoneal (i.p.) injection [1] [2]. For preparation, the compound is often formulated as a homogeneous suspension in a 1% CMC-Na solution [1].
Why is my this compound treatment not showing the expected effect on PD-L1 levels? Consider the following:
Does the concentration of this compound used in cytotoxicity assays differ from that used in other functional assays? Yes, functional effects like PD-L1 downregulation often require higher concentrations than those needed to simply assess baseline cell viability. The 25 μM used in T-cell co-cultures is substantially higher than the 0.1 μM used in other cell culture studies, highlighting the need to tailor the concentration to your specific experimental goal [1] [2].
| Disease Model | Species | Dose | Route | Dosing Frequency & Time Points | Primary Evidence & Outcomes |
|---|---|---|---|---|---|
| Embolic Stroke [1] | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | First dose at 2 hours post-ischemia, second dose at 4 hours post-ischemia. | Reduced infarct volume, improved neurobehavioral scores, protected neurovascular integrity [1]. |
| Traumatic Brain Injury (TBI) [2] | Rat | 50 mg/kg | Intraperitoneal (i.p.) | First dose at 30 minutes post-TBI, followed by doses at 6 and 12 hours. | Improved motor function, spatial learning/memory, preserved hippocampal neurons [2]. |
| Ischemic Stroke (Acute) [3] | Mouse | 25 mg/kg | Intravenous (i.v.) | Single injection at the time of reperfusion. | Improved neurological outcomes, modulated astrocytic lipid metabolism [3]. |
| Ischemic Stroke (Prolonged) [3] | Mouse | 25 mg/kg | Not specified | Injections on Day 0, Day 2, and Day 4 post-stroke. | Impaired neurological recovery and angiogenesis, suggesting excessive inhibition can be detrimental [3]. |
| Focal Cerebral Ischemia [4] | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | Single dose for pharmacokinetic study. | Demonstrated rapid distribution to the brain, providing PK rationale for multi-dose regimens [4]. |
Here are the detailed methodologies from the cited studies to help you replicate these experiments.
The following workflow synthesizes the evidence from the studies above to guide your decision on this compound dosing frequency.
The diagram above outlines the key decision points. Please also note these critical practical aspects:
Q1: What is the recommended therapeutic window for SB-3CT after stroke onset?
Q2: How long should this compound treatment be continued?
Q3: What are the primary mechanisms through which early this compound treatment confers protection?
Q4: Why does prolonged this compound treatment hinder recovery?
The table below summarizes key quantitative findings from recent studies on this compound in neurological disease models.
| Study Model | Treatment Timing & Dosage | Key Outcomes | Mechanistic Insights |
|---|---|---|---|
| Ischemic Stroke (Mouse tMCAO) [1] | 25 mg/kg, i.v.; on Day 0, or on Days 0, 2, 4 | Improved early outcomes with single dose; impaired recovery & angiogenesis with prolonged dosing. | Modulated astrocytic sphingolipid/ glycerophospholipid pathways; reduced ceramides; attenuated glial reactivity. |
| Traumatic Brain Injury (Rat FPI) [2] | 50 mg/kg, i.p.; at 30 min, 6 h, and 12 h post-injury. | Robust behavioral protection and preservation of hippocampal neurons at 15 days. | Reduced BBB damage and neurodegeneration; attenuated MMP-9 activity in the acute phase. |
| Perioperative Neurocognitive Disorders (Aged Rats) [4] | 25 mg/kg, i.p.; at 2 h and 4 h post-surgery. | Reversed learning and memory deficits; reduced hippocampal inflammation. | Inhibited surgery-induced microglial polarization to the pro-inflammatory M1 phenotype. |
Protocol 1: Acute Ischemic Stroke Model (Mouse tMCAO) This protocol is adapted from a 2025 study investigating this compound's effects on lipid metabolism [1].
Protocol 2: Traumatic Brain Injury Model (Rat Fluid Percussion Injury) This protocol demonstrates an effective dosing regimen for acute brain injury from an earlier study [2].
The following diagrams illustrate the core concepts of this compound's time-dependent effects and its mechanism of action.
Diagram: The Dual-Role of this compound Timing in Stroke Recovery. This chart illustrates the critical concept that this compound is protective in the acute phase by inhibiting harmful MMP-9 activity, but becomes harmful if prolonged into the subacute phase, where it disrupts essential MMP-9-mediated repair processes.
Diagram: Mechanism of this compound via Astrocytic Lipid Metabolism. This diagram shows how this compound, by inhibiting the acute MMP-9 surge, modulates astrocytic lipid pathways to reduce toxic lipids and promote neuroprotective ones, leading to improved neuronal survival.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of therapeutic effect in acute phase. | Incorrect dosing; delayed treatment initiation. | Verify drug preparation and dosage. Ensure the first dose is given as early as possible after reperfusion (within hours) [1] [2]. |
| Improved acute outcomes, but poor long-term recovery. | Prolonged inhibition of MMP-9 disrupting natural repair. | Limit the treatment duration. Use a short-term regimen (e.g., single or Day 0 dose only) and avoid repeated dosing beyond the first few days [1]. |
| High mortality or toxicity in animals. | Vehicle or solvent toxicity; off-target effects. | Use the recommended vehicle (e.g., 10% DMSO in saline) and ensure it is prepared correctly. Confirm the dosage is within the studied range (25-50 mg/kg) [1] [4] [2]. |
This compound is a selective thiirane-based inhibitor that potently targets the gelatinases MMP-2 and MMP-9. The table below summarizes key quantitative data from recent research.
| Aspect | MMP-2 | MMP-9 | Experimental Context |
|---|---|---|---|
| Inhibition Constant (Ki) | Not explicitly stated | 19 nM (for parent compound (R)-ND-336, a more potent analog) [1] | Enzyme kinetics [1] |
| Biological Efficacy (In Vivo) | Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] | Reduced activity and level in aorta abdominalis; lowered blood pressure in PE rat model [2] | Pre-eclampsia (PE) model in rats (25-75 mg/kg/d, intraperitoneal) [2] |
| Functional Outcome | Improved vascular remodeling [2] | Improved vascular remodeling [2] | Pre-eclampsia (PE) model in rats [2] |
| Role in Immunotherapy | Association with immune features; combination with ICB enhances anti-tumor immunity [3] | Association with immune features; combination with ICB enhances anti-tumor immunity [3] | Mouse models of melanoma and lung cancer (combined with anti-PD-1/CTLA-4) [3] |
| Mechanistic Insight | Downregulation of PD-L1 mRNA and protein levels in cancer cells [3] | Downregulation of PD-L1 mRNA and protein levels in cancer cells [3] | In vitro assays on human and mouse cancer cell lines (e.g., A375, LLC) [3] |
Here are the methodologies for central experiments cited in the research, which you can adapt into troubleshooting guides.
This co-culture assay is used to evaluate the effect of this compound on T cell activity [3].
This protocol describes testing this compound in combination with Immune Checkpoint Blockade (ICB) in mouse models [3].
The following diagrams, generated with Graphviz, illustrate key concepts about this compound.
This diagram shows how this compound modulates the tumor microenvironment. By inhibiting MMP2/9, it downregulates PD-L1 on cancer cells. This reduces the "brakes" on the immune system, allowing T-cells to attack the tumor more effectively, especially when combined with immune checkpoint blockade (ICB) therapy [3].
This diagram illustrates the primary metabolic pathways of (R)-ND-336, a more potent analog of the this compound class. The metabolism is primarily driven by Monoamine Oxidase A (MAO-A), not Cytochrome P450 enzymes, leading to significantly less active metabolites [1]. A minor, rat-specific pathway also exists.
The following table summarizes key quantitative data on how this compound and its metabolite cross the blood-brain barrier, which is crucial for dosing decisions.
| Compound | Dose Route | Brain AUC (pmol·min/mg) | Plasma AUC (μM·min) | Brain/Plasma AUC Ratio | Time above MMP-9 Ki in Brain | Key Findings |
|---|---|---|---|---|---|---|
| This compound [1] | 25 mg/kg, i.p. | 122 | 179 | 0.68 | >60 min | Rapid distribution to brain; levels above Ki (400 nM) for 60 min. |
| Active Metabolite (compound 2) after this compound dose [1] | 25 mg/kg, i.p. | 3.31 | 1.65 | 2.0 | Not specified | Crosses BBB; brain levels lower than parent compound. |
| Active Metabolite (compound 2) alone [1] | 25 mg/kg, i.p. | 82.8 | 121 | 0.68 | Not specified | Readily crosses BBB. |
| Active Metabolite (2) from Prodrug (3) [2] | 7.8 mg/kg, i.v. (prodrug) | 27 | 49 | 0.53 | 20 min | Prodrug hydrolyzes to active 2 in blood; 2 achieves therapeutic brain concentrations. |
Here are the methodologies for key experiments involving this compound, which you can adapt for your research.
This protocol is based on a study that developed a sensitive method to measure this compound and its metabolites in plasma and brain [1].
This protocol demonstrates how to test this compound's therapeutic effect in a neurological disease model [3].
The diagram below outlines the logical sequence and key decision points for a typical efficacy study using this compound in a Traumatic Brain Injury model.
Q1: Does this compound effectively cross the blood-brain barrier?
Q2: What is a typical dosing regimen for this compound in rodent models of neurological disease?
Q3: The solubility of this compound is poor. Are there any alternatives?
The table below summarizes the key quantitative findings on how SB-3CT affects T-cell proliferation, based on the search results.
| Cell Type / Model | This compound Concentration | Effect on Proliferation | Other Notable Effects | Citation |
|---|---|---|---|---|
| Wild-type mouse CD4+ T cells | 10 μM | ~80-85% down-regulation | --- | [1] [2] |
| Wild-type mouse CD8+ T cells | 10 μM | ~80-85% down-regulation | --- | [1] [2] |
| MMP9-deficient mouse CD4+ T cells | N/A (Genetic Model) | ~80-85% down-regulation | Reduced IL-2 production | [1] |
| MMP9-deficient mouse CD8+ T cells | N/A (Genetic Model) | ~80-85% down-regulation | Reduced IL-2 production | [1] |
| MMP2-deficient mouse T cells | N/A (Genetic Model) | ~20% reduction | --- | [1] |
| Co-culture with cancer cells | 25 μM | --- | Enhances T cell-mediated tumor killing | [3] |
Here is a detailed methodology for assessing T-cell proliferation, based on the protocols cited in the search results.
1. T-Cell Isolation and Culture:
2. This compound Preparation and Treatment:
3. T-Cell Stimulation:
4. Proliferation Measurement:
This compound is a highly selective, mechanism-based inhibitor that primarily targets the gelatinases MMP2 and MMP9, with MMP9 playing a more critical role in T-cell activation [1] [5]. The following diagram illustrates the typical experimental workflow and the key cellular changes induced by this compound inhibition.
Lack of Anti-Proliferative Effect: If this compound does not inhibit proliferation:
Unexpected T-cell Activation: Some researchers might observe enhanced T-cell functions in specific contexts.
Low Cell Viability: If cell death is observed:
This compound is a potent, mechanism-based inhibitor that selectively targets the gelatinase sub-class of matrix metalloproteinases (MMPs), primarily MMP-2 and MMP-9 [1] [2] [3]. Its selectivity arises from a unique mechanism where the enzyme catalyzes the opening of the thiirane ring in this compound, generating a thiolate that tightly coordinates with the zinc ion in the enzyme's active site, resulting in potent, slow-reversible inhibition [1] [3].
The table below summarizes established in vivo dosing regimens for this compound across different animal models.
| Disease Model | Species | Dosage & Route | Dosing Schedule (Post-Injury/Surgery) | Vehicle Formulation | Primary Outcome |
|---|---|---|---|---|---|
| Traumatic Brain Injury (TBI) [4] | Rat | 50 mg/kg, i.p. | 30 min, 6 h, 12 h | 10% DMSO in saline [4] | Improved motor and cognitive function; reduced neuronal loss. |
| Ischemic Stroke (with tPA) [3] | Mouse | 25 mg/kg, i.p. | 2 h, 4 h (tPA at 4h); or 2h, 4h, 6h (tPA at 6h) | 25% DMSO / 65% PEG-200 / 10% H₂O [3] | Reduced infarct volume, BBB disruption, and hemorrhage; extended tPA therapeutic window. |
| Perioperative Neurocognitive Disorders (PND) [5] [6] | Aged Rat | 25 mg/kg, i.p. | 2 h and 4 h | 10% DMSO + 90% (20% SBE-β-CD in Saline) [5] [6] | Improved learning/memory; reduced neuroinflammation; modulated microglial polarization. |
For in vitro studies, this compound has been used at concentrations such as 25 μM in T cell-mediated tumor killing assays [2]. You should determine the optimal concentration for your specific cell line and experimental context.
Here are answers to frequently asked questions regarding this compound use in the lab.
Q1: What is the best way to prepare this compound solutions to ensure stability and bioavailability?
Q2: How can I confirm that this compound is working effectively in my model?
Q3: The side effects of prolonged inhibition are a concern. How can I minimize them?
Q4: Are there any known off-target effects I should be aware of?
The diagram below outlines a general workflow for setting up and validating an this compound experiment.
| Disease Model | Intervention | Key Findings & Effects | Dosage & Administration | Behavioral & Functional Tests | Molecular & Histological Analysis |
|---|
| Alzheimer's Disease (AD) [1] | SB-3CT (Pharmacological) | • Reduced anxiety • No change in spatial learning/memory or Aβ levels | Specific dosage not detailed (purchased from Tocris Bioscience) | Elevated plus maze (anxiety), Radial arm water maze (spatial memory) | Brain and plasma Aβ levels (unchanged) | | | MMP9 KO (Genetic) | • Reduced anxiety • Improved sociability & social memory (esp. males) • No change in Aβ levels | N/A (Genetically modified mouse) | Open field test (anxiety), Three-chamber task (sociability) | Brain and plasma Aβ levels (unchanged) | | Fragile X Syndrome (FXS) [2] | This compound (Pharmacological) | • Improved auditory processing • Reduced anxiety & hyperactivity • Enhanced PNN formation & PV levels | 25 mg/kg; Intraperitoneal (i.p.) | EEG (auditory evoked potentials), Open field test | PNN/PV immunofluorescence, Western Blot (p-TrkB, p-Akt) | | Traumatic Brain Injury (TBI) [3] | This compound (Pharmacological) | • Improved motor function & spatial memory • Preserved hippocampal neurons • Reduced caspase-3 expression | 50 mg/kg; i.p. at 30 min, 6 h, and 12 h post-TBI | Beam-walk/balance, Morris Water Maze (spatial memory) | Fluoro-Jade, Cresyl violet, Immunofluorescence | | Visual Cortex Plasticity [4] | This compound (Pharmacological) | • 7-day inhibition: Suppressed ocular dominance plasticity in healthy mice • Post-stroke inhibition: Rescued compromised plasticity | 50 mg/kg; twice daily via i.p. injection | Optical imaging of intrinsic signals, Optomotor reflex test | N/A |
For researchers looking to implement these models, here are the specific methodologies used in the cited studies.
The diagram below illustrates the proposed mechanism by which this compound alleviates deficits in a Fragile X Syndrome (FXS) mouse model, based on the experimental data [2].
The compiled data shows that both pharmacological inhibition with this compound and genetic knockout of MMP9 are robust validation tools, but they serve slightly different purposes.
| Feature | Description |
|---|---|
| Target Enzymes | Matrix Metalloproteinase-2 (MMP-2) and MMP-9 (Gelatinases) [1] [2] |
| Inhibition Constant (Ki) | MMP-2: 13.9 nM; MMP-9: 400-600 nM [1] [2] [3] |
| Mechanism of Action | Mechanism-based, slow-binding inhibitor. The enzyme's active site catalyzes thiirane ring-opening, generating a tight-binding thiolate species [1] [4] [5] |
| Key Differentiator | High selectivity for gelatinases over other MMPs [6] [2] |
| Blood-Brain Barrier (BBB) Penetration | Yes, rapidly crosses the BBB with a brain-to-plasma AUC ratio of 0.68 [1] [4] |
This compound's "pathologically activated therapy" mechanism ensures it is predominantly activated at the site of pathological gelatinase activity, sparing normal tissue function [7].
The following table outlines the therapeutic efficacy of this compound in various animal models, showcasing its broad potential.
| Disease Model | Species | Dosing Regimen & Route | Key Efficacy Findings |
|---|---|---|---|
| Embolic Focal Cerebral Ischemia | Mouse | 25 mg/kg; i.p. at 2 and 4 hours post-ischemia [7] | Attenuated infarct volume, ameliorated neurobehavioral outcomes, reduced hemorrhage, protected neurovasculature [7] |
| Traumatic Brain Injury (TBI) | Rat | 50 mg/kg; i.p. at 30 min, 6, and 12 hours post-TBI [3] | Improved motor function and spatial learning/memory, preserved hippocampal neurons, reduced neurodegeneration [3] |
| Cancer Immunotherapy | Mouse | Combined with anti-PD-1 and/or anti-CTLA-4 antibodies [6] | Enhanced efficacy of immune checkpoint blockade; reduced tumor burden, improved survival; modulated tumor microenvironment [6] |
| Spinal Cord Injury & Subarachnoid Hemorrhage | Rat | Cited as effective in animal models [1] [4] | Reduced infiltration of monocytes, decreased extravasation and apoptotic cell death, prevented laminin degradation [1] [4] |
For researchers looking to replicate or build upon these studies, here are summaries of the key methodologies used in the cited literature.
Pharmacokinetics and Brain Penetration [4]:
Embolic Stroke Model and Treatment [7]:
TBI Model and Functional Recovery [3]:
Cancer Immunotherapy Combination Study [6]:
The DOT script below outlines a typical workflow for evaluating a drug like this compound in a preclinical disease model, which you can render using Graphviz.
This workflow is generalized from protocols used in the cited studies on stroke, TBI, and cancer [7] [3] [6].
| Disease Model | Intervention | Key Efficacy Findings on Vascular Remodeling | Citation |
|---|---|---|---|
| Ischemic Stroke | This compound | Improved neurological outcomes; attenuated BBB breakdown by inhibiting MMP-9-mediated degradation of basement membrane and endothelial tight junction proteins. | [1] [2] |
| Genetic MMP9 Deletion (Mmp9 KO) | Attenuated BBB breakdown; effects on brain tissue injury and neurological outcomes were comparable to L13 (MMP-9 neutralizing antibody) treatment. | [1] | |
| Metastatic Brain Colonization | This compound | Reduced penetration of metastatic cancer cells across the Blood-Brain Barrier (BBB) and limited micrometastasis formation. | [3] |
| Genetic MMP9 Deletion (Mmp9−/−) | Significantly reduced BBB breach and colonization of the brain parenchyma by metastatic tumor cells. | [3] | |
| Pre-eclampsia (PIH) | This compound | Significantly decreased blood pressure and improved vascular remodeling in model rats. Reduced MMP2/9 levels and activities. | [4] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited experiments.
TTC Stain for Ischemic Stroke (Genetic Deletion)
Gelatin Zymography (Pre-eclampsia Model)
Intravital Fluorescence Microscopy (Metastasis Model)
The following diagram illustrates the core pathway by which MMP9 disruption, whether by this compound or genetic deletion, leads to improved vascular remodeling, integrating findings across the disease models discussed.
| Disease Model | Reported Efficacy & Key Findings | Dosing Regimen | Citations |
|---|---|---|---|
| Ischemic Stroke | Reduced infarct volume; rescued neurons from apoptosis; protected blood-brain barrier; improved neurological function. | 25 mg/kg, i.p. (single or multiple doses around reperfusion) | [1] [2] |
| Traumatic Brain Injury (TBI) | Attenuated brain lesion volumes, neuronal loss, and dendritic degeneration; reduced microglial activation and astrogliosis; improved sensorimotor function and spatial learning. | 25-50 mg/kg, i.p. (starting 30 mins post-injury, with repeated doses) | [3] [4] |
| Spinal Cord Injury | Showed efficacy in animal models; the class of compounds is considered promising. | Information not fully specified in results. | [5] |
| Perioperative Neurocognitive Disorders (PND) | Improved learning and memory performance in aged rats; reduced hippocampal inflammation and modulated microglial polarization. | 25 mg/kg, i.p. (at 2h and 4h post-operation) | [6] |
The value of this compound becomes clear when compared to other historical approaches to MMP inhibition.
| Feature | This compound | Broad-Spectrum MMP Inhibitors (e.g., Marimastat) | Engineered TIMP-1 |
|---|---|---|---|
| Mechanism | Mechanism-based, "suicide" inhibitor; selective for gelatinases (MMP-2/9) [1]. | Broad-spectrum, often zinc-chelating (e.g., hydroxamates). | Engineered natural protein inhibitor [7]. |
| Specificity | High selectivity for MMP-2 and MMP-9. Ki in nanomolar range for MMP-2/9 vs. micromolar for other MMPs [1]. | Low specificity; inhibits multiple MMPs, leading to off-target effects [1]. | Designed for high specificity for MMP-9 [7]. |
| Blood-Brain Barrier (BBB) Penetration | Yes, rapidly absorbed and distributed to the brain [5] [4]. | Not a consistent feature for all. | Information not specified in search results (large protein molecule). |
| Clinical Trial Outcomes / Limitations | Preclinical data shows efficacy and no reported joint toxicity. | Failed in clinical trials due to off-target effects like musculoskeletal syndrome [8] [1]. | Still in preclinical research stages [7]. |
| Key Advantage | Favorable combination of high selectivity and BBB penetration. | Historical benchmark, but clinically limited by toxicity. | Novel biological approach with high specificity potential. |
For research reproducibility, here are the methodologies from pivotal papers on this compound.
This compound exerts its neuroprotective effects through several interconnected pathways, as illustrated below.
The diagram above shows that this compound specifically inhibits MMP-9, which is upregulated after brain injury. This inhibition blocks several downstream pathological processes.
Beyond its core mechanism, recent studies reveal two additional pathways through which this compound modulates disease:
The accumulating preclinical evidence across stroke, TBI, and other CNS injuries is compelling. Future work should focus on:
The table below summarizes the key characteristics of SB-3CT and other small molecule inhibitors based on the search results.
| Inhibitor Name | Primary Target | Reported Effect on PD-L1 | Key Experimental Findings | Stage of Development (per results) |
|---|---|---|---|---|
| This compound | MMP2/MMP9 [1] [2] | Significantly diminishes both mRNA and protein levels [1] [2] | Enhanced efficacy of anti-PD-1/CTLA-4 in mouse models; reduced tumor burden [1] [2] | Pre-clinical research |
| Apigenin (API) & Cosmosiin (COS) | PD-1/PD-L1 interaction [3] | Blocks PD-1/PD-L1 interaction (COS has higher affinity for PD-L1) [3] | COS showed ~63% inhibition in ELISA; oral administration inhibited tumor growth in mice [3] | Pre-clinical research |
| A56 | PD-L1 dimer [4] | Stabilizes PD-L1 dimer, blocking PD-1 interaction [4] | Molecular dynamics simulations show superior binding affinity and stability vs. BMS-202 and LP23 [4] | Computational discovery |
| INCB099280 | PD-L1 (oral inhibitor) [5] [6] | Disrupts PD-1/PD-L1 interaction [5] [6] | Information not available in search results | Phase II clinical trials [5] [6] |
When reviewing inhibitor data, understanding the difference between key metrics is crucial [7]:
Here are the methodologies for the main experiments cited in the comparison tables.
1. Protocol: T Cell-Mediated Tumor Killing Assay (for this compound and Natural Blockers)
2. Protocol: PD-1/PD-L1 Binding Blockade ELISA (for Direct Blockers like Cosmosiin)
3. Protocol: Molecular Dynamics Simulations (for A56)
The diagram below illustrates the fundamental difference in how this compound and direct inhibitors like Cosmosiin and A56 affect the PD-1/PD-L1 pathway.
Irritant